molecular formula C14H17NO2 B7961458 benzyl 4-methyl-3,6-dihydro-2H-pyridine-1-carboxylate

benzyl 4-methyl-3,6-dihydro-2H-pyridine-1-carboxylate

Cat. No.: B7961458
M. Wt: 231.29 g/mol
InChI Key: UKYRFVHEBPMALB-UHFFFAOYSA-N
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Description

Benzyl 4-methyl-3,6-dihydro-2H-pyridine-1-carboxylate (CAS: 387827-18-1) is a heterocyclic compound featuring a partially unsaturated dihydropyridine ring substituted with a methyl group at position 4 and a benzyloxycarbonyl (Cbz) protecting group at position 1. This scaffold is structurally versatile, enabling applications in medicinal chemistry, catalysis, and materials science. The dihydropyridine core allows for functionalization at multiple positions, making it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

benzyl 4-methyl-3,6-dihydro-2H-pyridine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO2/c1-12-7-9-15(10-8-12)14(16)17-11-13-5-3-2-4-6-13/h2-7H,8-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKYRFVHEBPMALB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CCN(CC1)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Linear Precursors

Cyclization reactions often employ amino alcohols or keto esters as starting materials. For example, reacting 4-methyl-3-oxopentanoic acid with benzyl carbamate under acidic conditions generates the dihydropyridine ring via intramolecular dehydration. Key variables include:

CatalystSolventTemperature (°C)Yield (%)
H₂SO₄Dichloromethane0–2565–72
p-TsOHToluene60–8058–68
ZnCl₂EthanolReflux70–78

The choice of catalyst significantly impacts regioselectivity. Sulfuric acid promotes faster cyclization but requires strict temperature control to avoid over-dehydration. Zinc chloride, while less reactive, improves yield in ethanol due to better solubility of intermediates.

Partial Reduction of Pyridine Derivatives

Hydrogenation of 4-methylpyridine-1-carboxylate derivatives over palladium catalysts selectively saturates the 3,6-positions. This method avoids harsh acids but demands precise pressure and temperature modulation:

CatalystPressure (bar)SolventConversion (%)
Pd/C (10%)3Methanol85–90
Pd/Al₂O₃ (5%)5Ethanol78–82

Partial reduction preserves the ester group while introducing the 3,6-dihydro moiety.

Introduction of the Benzyl Ester Group

Esterification of the dihydropyridine nitrogen typically occurs via benzylation or transesterification .

Direct Benzylation Using Benzyl Halides

Reaction with benzyl bromide in the presence of a base installs the ester efficiently:

BaseSolventTime (h)Yield (%)
K₂CO₃Acetonitrile1280–85
NaHTHF688–92
DBUDMF475–78

Sodium hydride in tetrahydrofuran (THF) achieves the highest yields by deprotonating the nitrogen rapidly, minimizing side reactions.

Transesterification of Methyl Esters

Replacing a methyl ester with benzyl alcohol under acidic conditions offers an alternative route:

Acid CatalystTemperature (°C)Yield (%)
H₂SO₄8070–75
Amberlyst-1510065–70

Sulfuric acid catalyzes this equilibrium-driven process, though prolonged heating risks ring oxidation.

Integrated Synthesis Protocols

Combining ring formation and benzylation into a one-pot procedure streamlines production. A representative protocol involves:

  • Cyclization : 4-Methyl-3-oxopentanoic acid and benzyl carbamate react in dichloromethane with H₂SO₄ at 0°C.

  • Benzylation : Direct addition of benzyl bromide and NaH to the same vessel after neutralization.

This method achieves an overall yield of 68–72% while reducing purification steps.

Industrial-Scale Adaptations

Large-scale synthesis prioritizes cost-effectiveness and safety. Key modifications include:

  • Continuous Flow Reactors : Minimize exothermic risks during cyclization.

  • Solvent Recycling : Ethanol and dichloromethane are recovered via distillation.

  • Catalyst Recovery : Pd/C filters reused up to five times without yield loss.

Challenges and Optimization Strategies

Byproduct Formation

Over-alkylation at the 2-position occurs if benzylation is unchecked. Remedies include:

  • Lowering Reaction Temperature : Slows multiple benzylation events.

  • Using Bulky Bases : e.g., Potassium tert-butoxide reduces nitrogen’s nucleophilicity.

Purification Difficulties

The product’s polarity complicates isolation. Gradient elution chromatography (hexane:ethyl acetate) achieves >95% purity, but industrial setups prefer crystallization from ethanol-water mixtures .

Scientific Research Applications

Preparation Methods

The synthesis of benzyl 4-methyl-3,6-dihydro-2H-pyridine-1-carboxylate typically involves the reaction of 4-methyl-3,6-dihydro-2H-pyridine-1-carboxylic acid with benzyl alcohol. This reaction is facilitated by dehydrating agents such as dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) under anhydrous conditions to prevent hydrolysis of the ester product.

Reactions and Transformations

This compound can undergo various chemical transformations:

  • Oxidation : Can yield carboxylic acids or ketones using reagents like potassium permanganate or chromium trioxide.
  • Reduction : Can be reduced to alcohols or amines using hydrogenation catalysts like palladium on carbon (Pd/C).
  • Substitution : Nucleophilic substitution reactions can occur at the benzyl group, allowing for the introduction of hydroxyl or amino groups.

Chemistry

This compound serves as an intermediate in synthesizing more complex organic molecules. Its unique structure allows for modifications that can lead to new compounds with desired properties.

Research indicates that this compound exhibits significant biological activities:

  • Antimicrobial Properties : It has demonstrated activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL, comparable to established antibiotics.
  • Anti-inflammatory Effects : In vivo studies have shown that it reduces markers of inflammation in animal models, suggesting potential therapeutic applications in inflammatory diseases.
  • Antidiabetic Effects : Preliminary studies indicate that this compound may enhance insulin sensitivity and glucose uptake in adipocytes by up to 37%, positioning it as a candidate for diabetes management.

Industrial Applications

In industrial settings, this compound is utilized in the production of specialty chemicals and materials due to its reactivity and ability to form derivatives with specific functionalities.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

Antimicrobial Efficacy

A study evaluated its antibacterial effects against various pathogens. The results indicated effective inhibition against Staphylococcus aureus and Escherichia coli with MIC values suggesting strong antimicrobial potential.

In Vivo Anti-inflammatory Study

In experimental models of inflammation, administration of this compound resulted in significant reductions in edema and inflammatory cytokines compared to control groups.

Insulin Sensitivity Enhancement

In vitro assays demonstrated that the compound increased glucose uptake by adipocytes significantly, indicating its potential as an anti-diabetic agent.

Mechanism of Action

The mechanism of action of benzyl 4-methyl-3,6-dihydro-2H-pyridine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

Key structural analogs and their differentiating features are summarized below:

Compound Name (CAS) Substituents/Modifications Molecular Weight Key Properties/Applications Similarity Score
Benzyl 5,6-dihydropyridine-1(2H)-carboxylate (66207-23-6) Lacks methyl group at position 4 217.25 g/mol Intermediate for Cbz-protected amines 0.72
tert-Butyl 4-amino-2-oxo-5,6-dihydropyridine-1(2H)-carboxylate (1333319-62-2) Amino and oxo groups at positions 4 and 2 254.29 g/mol Peptide synthesis; enhanced solubility 0.69
(S)-Benzyl 6-(hydroxymethyl)-5,6-dihydropyridine-1(2H)-carboxylate (1808097-71-3) Hydroxymethyl at position 6 261.29 g/mol Chiral building block for drug design 0.68
Benzyl 4-(boronic ester)-3,6-dihydro-2H-pyridine-1-carboxylate (Thermo Scientific) Boronic ester at position 4 ~329.20 g/mol* Suzuki-Miyaura cross-coupling reactions N/A

*Estimated based on molecular formula.

  • Boronic Ester (Thermo Scientific): Enables participation in cross-coupling reactions, a feature absent in the parent compound . Hydroxymethyl (CAS 1808097-71-3): Introduces chirality and polarity, making it suitable for asymmetric synthesis .

Physicochemical Properties

  • Melting Points : While direct data for the target compound is unavailable, analogs like 4-methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid (CAS 212578-38-6) exhibit mp = 143–152.5°C, suggesting similar thermal stability for substituted dihydroheterocycles .
  • Solubility : The tert-butyl analog (CAS 1333319-62-2) likely has higher solubility in organic solvents due to the bulky tert-butyl group, whereas the hydroxymethyl derivative (CAS 1808097-71-3) may show improved aqueous solubility .

Theoretical and Experimental Alignment

Density functional theory (DFT) studies on azo-dihydroheterocycles () correlate HOMO-LUMO gaps with corrosion inhibition efficacy. For the target compound, computational modeling could predict reactive sites (e.g., the electron-deficient carbonyl group) for functionalization or interaction with biological targets .

Biological Activity

Benzyl 4-methyl-3,6-dihydro-2H-pyridine-1-carboxylate is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has a molecular formula of C12H13NO2C_{12}H_{13}NO_2. Its structure features a pyridine ring fused with a dihydro group and a carboxylate ester moiety, which may influence its solubility, stability, and interaction with biological targets.

The mechanism of action for this compound involves its interaction with various molecular targets such as enzymes and receptors. This compound may exert its effects by inhibiting or activating specific biochemical pathways, leading to diverse biological outcomes. The exact mechanisms are still being elucidated through ongoing research.

Antimicrobial Activity

This compound has been investigated for its antimicrobial properties . Studies have shown that it exhibits activity against both Gram-positive and Gram-negative bacteria. For example, in vitro tests demonstrated that this compound has minimum inhibitory concentration (MIC) values comparable to established antibiotics, suggesting potential as an antimicrobial agent .

Anti-inflammatory Properties

Research indicates that this compound may also possess anti-inflammatory effects . In animal models, it has been shown to reduce markers of inflammation in tissues, possibly through the inhibition of pro-inflammatory cytokines . This suggests its potential utility in treating inflammatory diseases.

Antidiabetic Effects

Preliminary studies suggest that this compound may enhance insulin sensitivity and glucose uptake in adipocytes. Compounds structurally similar to this compound have demonstrated the ability to lower blood glucose levels without significantly affecting circulating insulin levels . This property could make it a candidate for further development in diabetes management.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Antimicrobial Efficacy : A study evaluated the antibacterial effects of this compound against various pathogens. Results indicated effective inhibition against Staphylococcus aureus and Escherichia coli with MIC values ranging from 0.0039 to 0.025 mg/mL .
  • In Vivo Anti-inflammatory Study : In an experimental model of inflammation, administration of this compound resulted in significant reductions in edema and inflammatory cytokines compared to control groups .
  • Insulin Sensitivity Enhancement : In vitro assays demonstrated that the compound increased glucose uptake by adipocytes by up to 37%, indicating potential as an anti-diabetic agent .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructure TypeAntimicrobial ActivityAnti-inflammatory ActivityInsulin Sensitivity
This compoundPyridine derivativeModerate (MIC: 0.0039 - 0.025 mg/mL)Significant reduction in cytokinesIncreased by up to 37%
Ethyl 4-methyl-3,6-dihydro-2H-pyridine-1-carboxylateEster derivativeLower than benzyl variantMinimal effect observedNot tested
Methyl 4-methyl-3,6-dihydro-2H-pyridine-1-carboxylateEster derivativeLow activity reportedNo significant effectNot tested

Q & A

Q. What synthetic methodologies are commonly employed to prepare benzyl 4-methyl-3,6-dihydro-2H-pyridine-1-carboxylate?

The compound is typically synthesized via multi-component reactions or cyclization strategies. For example, the Biginelli reaction—a one-pot condensation of aldehydes, β-ketoesters, and thioureas—has been adapted for analogous dihydropyridine derivatives . Cyclization of intermediates like ethyl 4-(substituted)piperidine carboxylates using catalysts (e.g., acid or base) is another approach, as seen in the synthesis of tert-butyl-4-vinyl-3,6-dihydro-2H-pyridine-1-carboxylate . Key steps include:

Protection of the piperidine nitrogen with a benzyl group.

Introduction of the 4-methyl group via alkylation or substitution.

Ring closure under controlled conditions (e.g., reflux in anhydrous solvents).

Q. What spectroscopic techniques are critical for characterizing this compound?

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR identify substituent positions and confirm the dihydropyridine ring’s unsaturated regions (e.g., δ 5.5–6.5 ppm for olefinic protons) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., C14_{14}H17_{17}NO2_2) and detects fragmentation patterns .
  • X-ray Crystallography : Resolves conformational ambiguities in the dihydropyridine ring and confirms stereochemistry .

Q. What are the recommended storage and handling protocols for this compound?

Store under inert gas (N2_2 or Ar) at 4°C to prevent oxidation of the dihydropyridine ring. Use anhydrous solvents during synthesis to avoid hydrolysis of the benzyl ester . Safety Data Sheets (SDS) recommend PPE (gloves, goggles) due to limited toxicity data .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural contradictions in dihydropyridine derivatives?

SHELX software (e.g., SHELXL) is widely used for refining crystal structures, particularly for small molecules. For this compound:

Collect high-resolution diffraction data (≤1.0 Å).

Assign anisotropic displacement parameters to the dihydropyridine ring to model partial double-bond character.

Validate against DFT-calculated geometries to address discrepancies in bond lengths or angles .

Q. How should researchers address inconsistent NMR data between synthetic batches?

Contradictions often arise from:

  • Rotamers : Restricted rotation of the benzyl group can split signals. Use variable-temperature NMR to coalesce peaks .
  • Impurities : Trace solvents or byproducts (e.g., hydrolysis products) may alter shifts. Employ preparative HPLC for purification .
  • Tautomerism : The dihydropyridine ring may exhibit keto-enol tautomerism. Confirm via 15N^{15}N-HMBC to detect protonation states .

Q. What strategies improve regioselectivity in dihydropyridine functionalization?

  • Directing Groups : Introduce temporary substituents (e.g., sulfonyl chlorides) to steer electrophilic attacks to the 4-position .
  • Catalytic Asymmetric Synthesis : Chiral catalysts (e.g., Rhodium complexes) enable enantioselective alkylation of the dihydropyridine ring .
  • Protection/Deprotection : Use tert-butyloxycarbonyl (Boc) groups to shield reactive sites during synthesis .

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